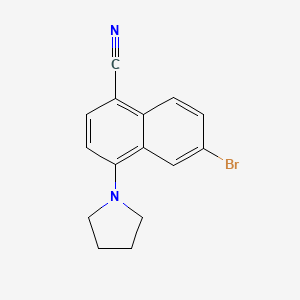
1-Naphthalenecarbonitrile, 6-bromo-4-(1-pyrrolidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-(pyrrolidin-1-yl)-1-naphthonitrile is an organic compound that belongs to the class of naphthonitriles This compound is characterized by the presence of a bromine atom at the 6th position, a pyrrolidinyl group at the 4th position, and a nitrile group at the 1st position of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(pyrrolidin-1-yl)-1-naphthonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination: The introduction of a bromine atom at the 6th position of the naphthalene ring. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Nitrilation: The introduction of a nitrile group at the 1st position. This can be done using a cyanation reaction with reagents like copper(I) cyanide.
Pyrrolidinylation: The introduction of a pyrrolidinyl group at the 4th position. This can be achieved through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group.
Industrial Production Methods
Industrial production of 6-Bromo-4-(pyrrolidin-1-yl)-1-naphthonitrile may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4-(pyrrolidin-1-yl)-1-naphthonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Coupling Reactions: The nitrile group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthonitriles, while coupling reactions can produce more complex aromatic compounds.
Applications De Recherche Scientifique
6-Bromo-4-(pyrrolidin-1-yl)-1-naphthonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-4-(pyrrolidin-1-yl)-1-naphthonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidinyl group can enhance its binding affinity and specificity, while the nitrile group can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-4-(pyrrolidin-1-yl)quinazoline: Similar structure but with a quinazoline core instead of a naphthalene core.
6-Bromo-4-(pyrrolidin-1-yl)isoquinoline: Similar structure but with an isoquinoline core.
6-Bromo-4-(pyrrolidin-1-yl)benzene: Similar structure but with a benzene core.
Uniqueness
6-Bromo-4-(pyrrolidin-1-yl)-1-naphthonitrile is unique due to its naphthalene core, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
870966-71-5 |
|---|---|
Formule moléculaire |
C15H13BrN2 |
Poids moléculaire |
301.18 g/mol |
Nom IUPAC |
6-bromo-4-pyrrolidin-1-ylnaphthalene-1-carbonitrile |
InChI |
InChI=1S/C15H13BrN2/c16-12-4-5-13-11(10-17)3-6-15(14(13)9-12)18-7-1-2-8-18/h3-6,9H,1-2,7-8H2 |
Clé InChI |
SJOUXZKESVYZAN-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=C3C=C(C=CC3=C(C=C2)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(2-oxooxolan-3-yl)oxy]benzoate](/img/structure/B12873155.png)
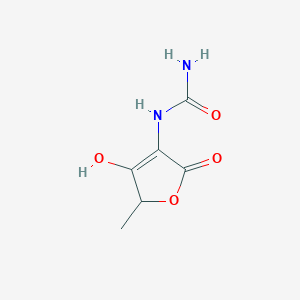
![2-(2-Acetylbenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12873171.png)
![2-Cyanobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12873177.png)
![2-Bromo-6-iodobenzo[d]oxazole](/img/structure/B12873178.png)

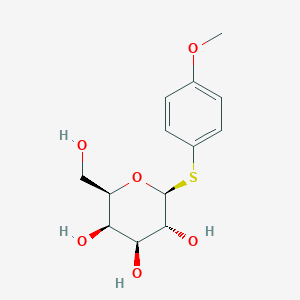
![5-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B12873202.png)

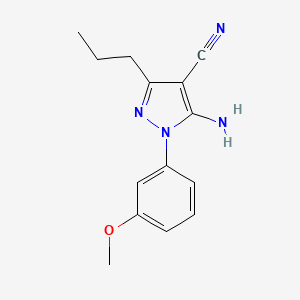
![4-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873213.png)
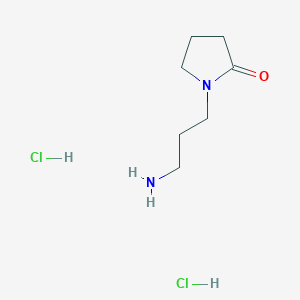
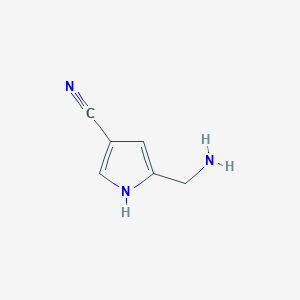
![5-(6-Methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873266.png)
